4-chlorobenzyl 4-methyl-3-nitrobenzoate
Description
4-Chlorobenzyl 4-methyl-3-nitrobenzoate is a synthetic ester derivative featuring a 4-methyl-3-nitrobenzoate moiety linked to a 4-chlorobenzyl group. Its molecular structure combines electron-withdrawing (nitro, chloro) and electron-donating (methyl) substituents, enabling diverse biological interactions.
Properties
IUPAC Name |
(4-chlorophenyl)methyl 4-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-10-2-5-12(8-14(10)17(19)20)15(18)21-9-11-3-6-13(16)7-4-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVAXERIPQCYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Anti-HIV Activity of 4-Chlorobenzyl Derivatives
Structural-Activity Relationship (SAR):
- The 4-chlorobenzyl group enhances anti-HIV activity by promoting hydrophobic interactions and halogen bonding with integrase residues .
- Electron-withdrawing groups (e.g., nitro) at the 3-position stabilize the binding conformation, while electron-donating groups (e.g., methoxy) reduce potency .
Herbicidal Agents
Table 2: Herbicidal Activity of 3-Nitrobenzoate Esters
SAR Insights:
- Lipophilicity driven by substituents (e.g., trifluoromethyl) improves herbicidal activity against broadleaf plants .
- Steric bulk (e.g., trimethoxyphenyl) hinders membrane penetration, reducing efficacy .
Structural Analogs and Functional Differences
Table 3: Structural and Functional Comparison with Nitrobenzoate Derivatives
Key Differences:
- Position of Nitro Group : 3-Nitro derivatives (e.g., this compound) exhibit stronger biological activity than 4-nitro isomers due to optimized steric and electronic interactions .
- Functional Groups : Esters (e.g., benzoates) show higher stability and bioavailability compared to aldehydes or acids .
Enzymatic Interactions and Selectivity
- CYP2B6 Inhibition : 4-(4-Chlorobenzyl)pyridine, a related compound, selectively inhibits CYP2B6 via hydrophobic and electrostatic interactions, as shown by CoMFA models .
- Integrase Binding : Docking studies confirm that the 4-chlorobenzyl group in this compound mimics the binding mode of raltegravir (HIV-1 integrase inhibitor) .
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